molecular formula C11H13ClFN B11739138 1-(3-Chloro-4-fluorophenyl)cyclopentanamine

1-(3-Chloro-4-fluorophenyl)cyclopentanamine

Cat. No.: B11739138
M. Wt: 213.68 g/mol
InChI Key: TUWFWWUIFBKCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves several steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with cyclopentanone in the presence of a reducing agent. The reaction conditions typically involve heating the mixture under reflux and using a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)cyclopentanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)cyclopentanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13ClFN/c12-9-7-8(3-4-10(9)13)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

TUWFWWUIFBKCKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC(=C(C=C2)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.